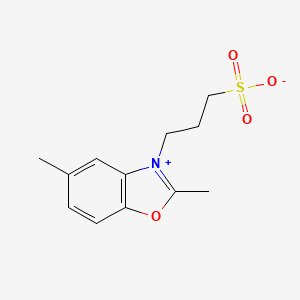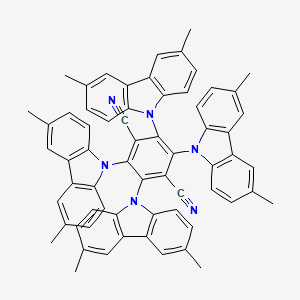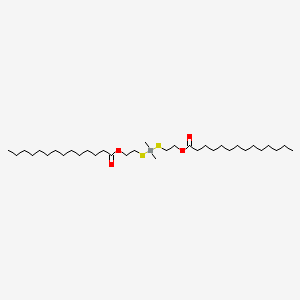
(Dimethylstannylene)bis(thioethylene) dimyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylstannylene)bis(thioethylene) dimyristate is a chemical compound with the molecular formula C34H68O4S2Sn and a molecular weight of 723.74 g/mol . This compound is characterized by the presence of dimethylstannylene and thioethylene groups, along with two myristate (tetradecanoate) groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylstannylene)bis(thioethylene) dimyristate involves the reaction of dimethylstannylene with thioethylene and myristic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity of the product. Quality control measures are implemented to monitor the purity and composition of the compound throughout the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylstannylene)bis(thioethylene) dimyristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a variety of products depending on the substituents introduced .
Aplicaciones Científicas De Investigación
(Dimethylstannylene)bis(thioethylene) dimyristate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Dimethylstannylene)bis(thioethylene) dimyristate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Dimethylstannylene)bis(thioethylene) dimyristate include:
- (Dimethylstannylene)bis(thioethylene) diacetate
- (Dimethylstannylene)bis(thioethylene) dipalmitate
- (Dimethylstannylene)bis(thioethylene) distearate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and long-chain myristate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
68928-48-3 |
|---|---|
Fórmula molecular |
C34H68O4S2Sn |
Peso molecular |
723.7 g/mol |
Nombre IUPAC |
2-[dimethyl(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/2C16H32O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;;;/h2*19H,2-15H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
RWEIQAVQDQBQCH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


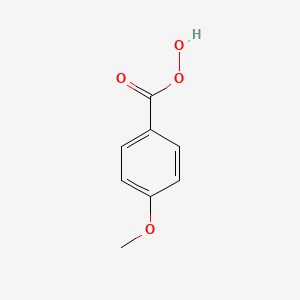

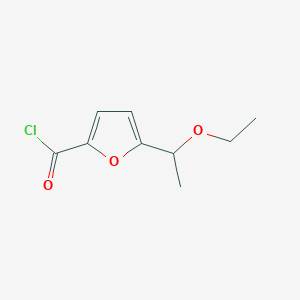
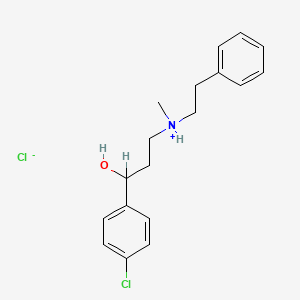
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
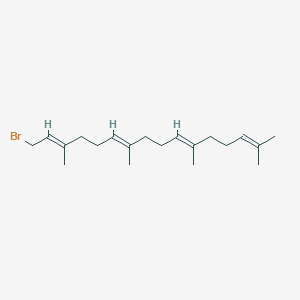
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)




